Radicicol

Catalog No.
S541007
CAS No.
12772-57-5
M.F
C18H17ClO6
M. Wt
364.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radicicol

CAS Number

12772-57-5

Product Name

Radicicol

IUPAC Name

(4R,6R,8R,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione

Molecular Formula

C18H17ClO6

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3?/t9-,14-,15-/m1/s1

InChI Key

WYZWZEOGROVVHK-PWYJSHDQSA-N

SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Solubility

Soluble in DMSO

Synonyms

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone, KF58332, KF9-A, monorden, monordene, radicicol

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Description

The exact mass of the compound Radicicol is 364.0714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Chikungunya Virus Replication

HSP90 Inhibition

Antitumor Activities

Regulation of Cell Cycle and Growth

Regulation of Cell Survival and Apoptosis

Regulation of Angiogenesis and Oncogenesis

Radicicol, also known as monorden, is a macrocyclic lactone antibiotic that exhibits significant biological activity, particularly as an inhibitor of heat shock protein 90 (Hsp90). Its chemical formula is C18H17ClO6C_{18}H_{17}ClO_{6}, and it has a molecular weight of approximately 364.78 g/mol. The compound is characterized by its unique structure, which includes a chloro substituent and multiple hydroxyl groups, contributing to its biological properties and interactions with various proteins .

Radicicol's primary mechanism of action involves its interaction with Hsp90, a molecular chaperone protein crucial for the stability and function of various client proteins involved in cell signaling, proliferation, and survival [, ]. Radicicol binds to the ATP/ADP-binding site of Hsp90, thereby inhibiting its ATPase activity and preventing its interaction with client proteins. This disrupts the proper folding and function of these client proteins, leading to their degradation by the proteasome [, ]. Due to its ability to target multiple oncogenic signaling pathways, radicicol holds promise as a potential anti-cancer agent [].

Radicicol primarily functions through its interaction with Hsp90, a molecular chaperone involved in the proper folding and function of numerous client proteins. The compound binds to Hsp90 with high affinity (approximately 20 nM), inhibiting its activity and leading to the degradation of client proteins that are often implicated in cancer progression and other diseases . Additionally, radicicol has been shown to inhibit other pathways, such as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), by blocking various signaling pathways like p38 kinase and nuclear factor kappa B .

Radicicol exhibits a wide range of biological activities, including:

  • Anticancer Properties: It induces apoptosis in cancer cells by disrupting Hsp90 function, leading to the degradation of oncogenic proteins.
  • Anti-inflammatory Effects: Radicicol inhibits the expression of inflammatory mediators such as COX-2 and iNOS.
  • Antimicrobial Activity: It has shown antifungal properties and can inhibit the growth of certain bacteria .
  • Anti-angiogenic Effects: The compound reduces vascular endothelial growth factor (VEGF) expression by inhibiting HIF-1α signaling .

Radicicol can be synthesized through various methods. One notable approach involves asymmetric synthesis techniques that yield high purity and specificity. The synthesis typically includes several steps such as:

  • Formation of key intermediates through organic reactions.
  • Cyclization processes to construct the macrocyclic structure.
  • Functional group modifications to introduce specific substituents like chlorine or hydroxyl groups.

Research has focused on improving the yield and stability of radicicol analogs to enhance its therapeutic potential .

The primary applications of radicicol include:

  • Cancer Therapy: Due to its potent inhibition of Hsp90, radicicol is being investigated as a potential treatment for various cancers.
  • Research Tool: It serves as a valuable tool in biochemical research for studying protein interactions and cellular stress responses.
  • Inflammation Studies: Radicicol's ability to modulate inflammatory pathways makes it useful for investigating inflammatory diseases .

Radicicol interacts with several proteins beyond Hsp90, including:

  • Hsp70: It may influence the function of this chaperone indirectly through its effects on Hsp90.
  • Protein Kinases: Radicicol inhibits several kinases involved in cancer signaling pathways, thus affecting cell proliferation and survival.
  • Vascular Endothelial Growth Factor Signaling: By inhibiting HIF-1α, radicicol impacts angiogenesis significantly .

Studies have shown that combining radicicol with other agents can enhance its efficacy or mitigate potential side effects.

Several compounds share structural or functional similarities with radicicol. Here are some notable examples:

Compound NameStructure TypePrimary ActivityUnique Features
GeldanamycinAntibioticHsp90 InhibitorMore potent against certain cancers
TanespimycinSemi-syntheticAntitumor agentImproved solubility compared to geldanamycin
17-AAGSynthetic derivativeHsp90 InhibitorClinical trials for cancer treatment
Monocillin INatural productAntifungalSimilar mechanism but different target specificity

Radicicol's unique binding affinity and specificity for Hsp90 set it apart from these compounds, making it a subject of interest in cancer research and treatment strategies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.0713660 g/mol

Monoisotopic Mass

364.0713660 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I60EH8GECX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

12772-57-5

Wikipedia

Radicicol

Dates

Modify: 2023-08-15
1: Dlugosz A, Janecka A. Novobiocin Analogs as Potential Anticancer Agents. Mini Rev Med Chem. 2017;17(9):728-733. doi: 10.2174/1389557516666161223155525. Review. PubMed PMID: 28019639.
2: Michela P, Velia V, Aldo P, Ada P. Role of connexin 43 in cardiovascular diseases. Eur J Pharmacol. 2015 Dec 5;768:71-6. doi: 10.1016/j.ejphar.2015.10.030. Epub 2015 Oct 20. Review. PubMed PMID: 26499977.
3: Trendowski M. PU-H71: An improvement on nature's solutions to oncogenic Hsp90 addiction. Pharmacol Res. 2015 Sep;99:202-16. doi: 10.1016/j.phrs.2015.06.007. Epub 2015 Jun 25. Review. PubMed PMID: 26117427.
4: Khandelwal A, Crowley VM, Blagg BSJ. Natural Product Inspired N-Terminal Hsp90 Inhibitors: From Bench to Bedside? Med Res Rev. 2016 Jan;36(1):92-118. doi: 10.1002/med.21351. Epub 2015 May 25. Review. PubMed PMID: 26010985; PubMed Central PMCID: PMC4659773.
5: Patocka J, Soukup O, Kuca K. Resorcylic acid lactones as the protein kinase inhibitors , naturally occuring toxins. Mini Rev Med Chem. 2013 Nov;13(13):1873-8. Review. PubMed PMID: 24070207.
6: Piper PW, Millson SH. Spotlight on the microbes that produce heat shock protein 90-targeting antibiotics. Open Biol. 2012 Dec 12;2(12):120138. doi: 10.1098/rsob.120138. Review. PubMed PMID: 23271830; PubMed Central PMCID: PMC3603443.
7: Soga S, Akinaga S, Shiotsu Y. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development. Curr Pharm Des. 2013;19(3):366-76. Review. PubMed PMID: 22920907.
8: Gorska M, Popowska U, Sielicka-Dudzin A, Kuban-Jankowska A, Sawczuk W, Knap N, Cicero G, Wozniak F. Geldanamycin and its derivatives as Hsp90 inhibitors. Front Biosci (Landmark Ed). 2012 Jun 1;17:2269-77. Review. PubMed PMID: 22652777.
9: Neckers L, Workman P. Hsp90 molecular chaperone inhibitors: are we there yet? Clin Cancer Res. 2012 Jan 1;18(1):64-76. doi: 10.1158/1078-0432.CCR-11-1000. Review. PubMed PMID: 22215907; PubMed Central PMCID: PMC3252205.
10: Luo HM, Sun W, Yin JY, Yang XH. [Progress in the study of heat shock protein 90 inhibitors]. Yao Xue Xue Bao. 2010 Jul;45(7):813-20. Review. Chinese. PubMed PMID: 20931776.
11: Minuth WW, Denk L, Glashauser A. Cell and drug delivery therapeutics for controlled renal parenchyma regeneration. Adv Drug Deliv Rev. 2010 Jun 15;62(7-8):841-54. doi: 10.1016/j.addr.2010.01.004. Epub 2010 Feb 1. Review. PubMed PMID: 20122975.
12: Winssinger N, Fontaine JG, Barluenga S. Hsp90 inhibition with resorcyclic acid lactones (RALs). Curr Top Med Chem. 2009;9(15):1419-35. Review. PubMed PMID: 19860733.
13: Reikvam H, Ersvaer E, Bruserud O. Heat shock protein 90 - a potential target in the treatment of human acute myelogenous leukemia. Curr Cancer Drug Targets. 2009 Sep;9(6):761-76. Review. PubMed PMID: 19754360.
14: Sgobba M, Rastelli G. Structure-based and in silico design of Hsp90 inhibitors. ChemMedChem. 2009 Sep;4(9):1399-409. doi: 10.1002/cmdc.200900256. Review. PubMed PMID: 19685544.
15: Duerfeldt AS, Blagg BS. Hydrating for resistance to radicicol. ACS Chem Biol. 2009 Apr 17;4(4):245-7. doi: 10.1021/cb9000712. Review. PubMed PMID: 19371133; PubMed Central PMCID: PMC2843399.
16: Taldone T, Sun W, Chiosis G. Discovery and development of heat shock protein 90 inhibitors. Bioorg Med Chem. 2009 Mar 15;17(6):2225-35. doi: 10.1016/j.bmc.2008.10.087. Epub 2008 Nov 6. Review. PubMed PMID: 19017562; PubMed Central PMCID: PMC2760286.
17: Donnelly A, Blagg BS. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket. Curr Med Chem. 2008;15(26):2702-17. Review. PubMed PMID: 18991631; PubMed Central PMCID: PMC2729083.
18: Workman P, Burrows F, Neckers L, Rosen N. Drugging the cancer chaperone HSP90: combinatorial therapeutic exploitation of oncogene addiction and tumor stress. Ann N Y Acad Sci. 2007 Oct;1113:202-16. Epub 2007 May 18. Review. PubMed PMID: 17513464.
19: Winssinger N, Barluenga S. Chemistry and biology of resorcylic acid lactones. Chem Commun (Camb). 2007 Jan 7;(1):22-36. Epub 2006 Sep 25. Review. PubMed PMID: 17279252.
20: Xiao L, Lu X, Ruden DM. Effectiveness of hsp90 inhibitors as anti-cancer drugs. Mini Rev Med Chem. 2006 Oct;6(10):1137-43. Review. PubMed PMID: 17073714.

Explore Compound Types